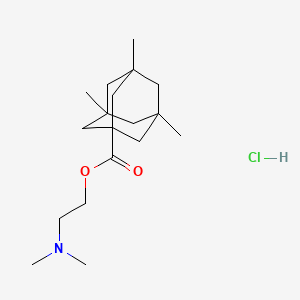
ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate, also known as PMK methyl glycidate, is a precursor chemical used in the synthesis of the drug MDMA (3,4-methylenedioxymethamphetamine), commonly known as ecstasy. The chemical structure of PMK methyl glycidate makes it a highly sought-after precursor, and its production and distribution are heavily regulated due to its potential for illicit use. However, PMK methyl glycidate also has several scientific research applications, which will be explored in
Mechanism of Action
The mechanism of action of ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate is not well understood, as it is primarily used as a precursor for MDMA synthesis rather than as a psychoactive compound in its own right. However, it is believed to act on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Due to its potential for illicit use, there is limited research on the biochemical and physiological effects of this compound methyl glycidate. However, it is believed to have similar effects to MDMA, including increased energy, euphoria, and empathy. It may also have adverse effects on the cardiovascular system and can be neurotoxic in high doses.
Advantages and Limitations for Lab Experiments
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its potential for illicit use and the associated legal and ethical concerns may limit its availability for research purposes.
Future Directions
There are several future directions for research on ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate, including its potential as a starting material for the synthesis of novel psychoactive compounds and its use as a chiral building block in the synthesis of pharmaceuticals. Further research is also needed to understand its mechanism of action and potential adverse effects on the cardiovascular and nervous systems.
Synthesis Methods
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate can be synthesized through several methods, including the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction, and the Emde degradation. The most common method involves the reaction of piperonal with methylamine, followed by reduction with sodium borohydride and epoxidation with m-chloroperbenzoic acid. The resulting product is this compound methyl glycidate, which can be further purified and used as a precursor for MDMA synthesis.
Scientific Research Applications
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate has several scientific research applications, including its use as a reference standard in forensic analysis and its potential as a starting material for the synthesis of other psychoactive compounds. This compound methyl glycidate has also been studied for its potential as a chiral building block in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
properties
IUPAC Name |
ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-5-22-18(20)15-6-8-19(9-7-15)12-16-10-14(3)17(21-4)11-13(16)2/h10-11,15H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJMPUYNTBCMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5014675.png)

![N-bicyclo[2.2.1]hept-2-yl-2-thiophenesulfonamide](/img/structure/B5014689.png)

![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5014705.png)
![pentyl (4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5014715.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5014721.png)

![N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5014735.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine](/img/structure/B5014746.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5014749.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5014757.png)